(E)-Butyl-4-(2-Cyano-3-(4-Methoxyphenyl)acrylamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

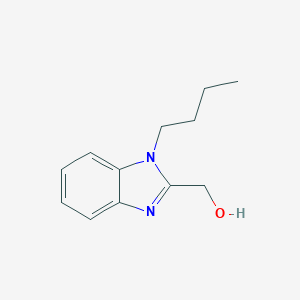

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a chemical compound that is widely used in scientific research. It is a member of the acrylamide family of chemicals and is commonly referred to as BCA. BCA is a potent inhibitor of protein-protein interactions and has been shown to have a wide range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of BCA involves the formation of a covalent bond between the acrylamide group of BCA and the amino acid residues of the target protein. This covalent bond disrupts the protein-protein interaction, leading to the inhibition of the biological activity of the target protein.

Biochemical and Physiological Effects:

BCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various transcription factors, including NF-κB, AP-1, and STAT3, which play important roles in the regulation of gene expression. BCA has also been shown to inhibit the activity of various kinases, including JAK2, EGFR, and Src, which play important roles in cell signaling. In addition, BCA has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BCA is its potency in inhibiting protein-protein interactions. BCA has been shown to be effective at inhibiting the interaction between a wide range of proteins at low concentrations. Another advantage of BCA is its specificity for target proteins. BCA has been shown to have little or no effect on the activity of non-target proteins. However, one of the limitations of BCA is its potential toxicity. BCA has been shown to be toxic to cells at high concentrations, which may limit its use in some experiments.

Zukünftige Richtungen

There are many future directions for the use of BCA in scientific research. One potential direction is the development of new BCA derivatives with improved potency and specificity. Another potential direction is the use of BCA in the development of new drugs for the treatment of diseases such as cancer and inflammatory disorders. BCA may also be used in the development of new diagnostic tools for the detection of protein-protein interactions in cells and tissues. Finally, BCA may be used in the development of new technologies for the study of protein-protein interactions, such as high-throughput screening assays and protein microarrays.

Synthesemethoden

The synthesis of BCA involves the reaction of butyl 4-aminobenzoate with (E)-3-(4-methoxyphenyl)-2-cyanoacrylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure BCA.

Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Suchen durchgeführt, um Informationen über die wissenschaftlichen Forschungsanwendungen von „(E)-Butyl-4-(2-Cyano-3-(4-Methoxyphenyl)acrylamido)benzoat“ zu sammeln. Hier ist eine Zusammenfassung der Ergebnisse:

Synthese biologisch aktiver Verbindungen

Diese Verbindung dient als wichtiges Ausgangsmaterial für die Synthese biologisch und pharmakologisch wichtiger 2-Propenoylamide und 2-Propenoate, die potenzielle Anwendungen in der medizinischen Chemie haben .

Krebsbekämpfende Mittel

Verwandte Verbindungen wurden bei der Synthese von Krebsbekämpfungsmitteln eingesetzt, was darauf hindeutet, dass „this compound“ auch Anwendungen in diesem Bereich haben könnte .

Antimikrobielle Aktivität

Einige Derivate haben sich als wirksam gegen antimikrobielle Mittel erwiesen, was auf mögliche Anwendungen bei der Bekämpfung von bakteriellen und Pilzinfektionen hindeutet .

Analgetische Aktivität

Verbindungen mit ähnlichen Strukturen wurden auf ihre analgetischen Eigenschaften untersucht, was auf eine mögliche Verwendung in der Schmerztherapie schließen lassen könnte .

Entzündungshemmende Mittel

Die strukturelle Ähnlichkeit mit anderen Verbindungen, die für ihre entzündungshemmenden Wirkungen bekannt sind, deutet auf mögliche Anwendungen bei der Reduzierung von Entzündungen hin .

Materialwissenschaften

Derivate verwandter Verbindungen wurden in den Materialwissenschaften eingesetzt, beispielsweise bei der Herstellung von Leuchtdioden (LEDs) .

Eigenschaften

IUPAC Name |

butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYSEJZRTDAKNB-NBVRZTHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)

![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)

acetate](/img/structure/B362995.png)

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)